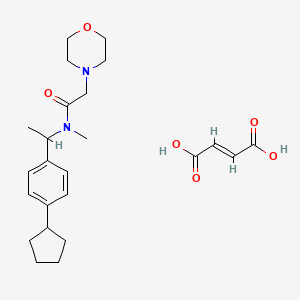

N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide-Hydrogenmaleat beinhaltet typischerweise mehrere Schritte. Ein üblicher Ansatz ist die Reaktion von 4-Cyclopentylphenylessigsäure mit Thionylchlorid zur Bildung des entsprechenden Säurechlorids. Dieses Zwischenprodukt wird dann mit N-Methylmorpholin umgesetzt, um N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamid zu erhalten. Schließlich wird die Verbindung durch Reaktion mit Maleinsäure unter geeigneten Bedingungen in ihr Hydrogenmaleat-Salz umgewandelt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs zur Maximierung von Ausbeute und Reinheit beinhalten. Dies kann die Verwendung fortschrittlicher Techniken wie kontinuierlicher Strömungschemie, Hochdurchsatz-Screening von Reaktionsbedingungen und den Einsatz von Katalysatoren zur Steigerung der Reaktions-Effizienz umfassen.

Eigenschaften

CAS-Nummer |

80649-55-4 |

|---|---|

Molekularformel |

C24H34N2O6 |

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C20H30N2O2.C4H4O4/c1-16(21(2)20(23)15-22-11-13-24-14-12-22)17-7-9-19(10-8-17)18-5-3-4-6-18;5-3(6)1-2-4(7)8/h7-10,16,18H,3-6,11-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI-Schlüssel |

QODCLNRAPSZHLF-WLHGVMLRSA-N |

Isomerische SMILES |

CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCOCC3.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCOCC3.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate typically involves multiple steps. One common approach is the reaction of 4-cyclopentylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-methylmorpholine to yield N-(1-(4-cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide. Finally, the compound is converted to its hydrogen maleate salt by reacting with maleic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide-Hydrogenmaleat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Morpholinoacetamid-Einheit.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Thiole unter milden Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Morpholinoacetamiden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide-Hydrogenmaleat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was sich auf nachgeschaltete Signalwege auswirkt. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung von Entzündungen oder der Modulation der Schmerzempfindung.

Wirkmechanismus

The mechanism of action of N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide hydrogen maleate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of inflammation or modulation of pain perception.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(1-(4-Cyclohexylphenyl)ethyl)-N-methylmorpholinoacetamid

- N-(1-(4-Phenylphenyl)ethyl)-N-methylmorpholinoacetamid

Einzigartigkeit

N-(1-(4-Cyclopentylphenyl)ethyl)-N-methylmorpholinoacetamide-Hydrogenmaleat ist aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. der Cyclopentylphenylgruppe, einzigartig, die im Vergleich zu ähnlichen Verbindungen unterschiedliche biologische und chemische Eigenschaften verleihen kann. Diese Einzigartigkeit kann bei der Entwicklung neuer Therapeutika oder chemischer Werkzeuge für die Forschung genutzt werden.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.